2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid
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Overview
Description
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6BrFO2S It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methylsulfanyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid typically involves the bromination and fluorination of a suitable benzoic acid precursor, followed by the introduction of the methylsulfanyl group. One common method involves the use of 2,6-difluorobenzoic acid as the starting material. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The methylsulfanyl group is introduced using a thiolating agent like methylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methylsulfanyl group can participate in redox reactions, affecting the overall chemical behavior of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
2-Bromo-6-fluorobenzoic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
Uniqueness
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is unique due to the combination of bromine, fluorine, and methylsulfanyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYNAVIINRCIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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